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Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in

both normal physiological functions and pathological conditions. The in vitro tube formation

assay using Human Umbilical Vein Endothelial Cells (HUVECs) is a widely utilized method to

screen for compounds that may modulate angiogenesis. Cilnidipine, a fourth-generation

dihydropyridine calcium channel blocker, is unique in its dual blockade of both L-type and N-

type calcium channels.[1] This dual action not only contributes to its antihypertensive effects

but also suggests a potential role in modulating vascular function through mechanisms that

may impact angiogenesis.[1] While direct studies on Cilnidipine's effect on HUVEC tube

formation are not extensively documented, research on other L-type calcium channel blockers,

such as Lacidipine, has demonstrated significant effects on in vitro angiogenesis, suggesting

that calcium signaling is crucial in this process.[2][3][4][5]

These application notes provide a detailed protocol for assessing the effect of Cilnidipine on

HUVEC-mediated angiogenesis, adapted from established methodologies for similar

compounds. The provided protocols and data tables are intended to serve as a comprehensive

guide for researchers to investigate the anti- or pro-angiogenic potential of Cilnidipine.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b10753091?utm_src=pdf-interest
https://www.benchchem.com/product/b10753091?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/29225324/
https://pubmed.ncbi.nlm.nih.gov/29225324/
https://www.benchchem.com/product/b10753091?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9100973/
https://www.researchgate.net/publication/360255068_A_Novel_High_Content_Angiogenesis_Assay_Reveals_That_Lacidipine_L-Type_Calcium_Channel_Blocker_Induces_In_Vitro_Vascular_Lumen_Expansion
https://www.mdpi.com/1422-0067/23/9/4891
https://pubmed.ncbi.nlm.nih.gov/35563280/
https://www.benchchem.com/product/b10753091?utm_src=pdf-body
https://www.benchchem.com/product/b10753091?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10753091?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Presentation
The following tables are structured to organize and present quantitative data obtained from in

vitro angiogenesis assays with Cilnidipine.

Table 1: Effect of Cilnidipine on HUVEC Tube Formation

Treatment
Group

Concentration
(µM)

Total Tube
Length (µm)

Number of
Junctions

Number of
Branches

Vehicle Control

(DMSO)
-

Cilnidipine 0.1

Cilnidipine 1

Cilnidipine 10

Positive Control

(e.g., Sunitinib)
Specify

Negative Control

(e.g., VEGF)
Specify

Table 2: Effect of Cilnidipine on HUVEC Proliferation

Treatment Group Concentration (µM)
Cell Viability (%)
(e.g., via MTT
assay)

Cell Count (x10^4
cells/well)

Vehicle Control

(DMSO)
- 100

Cilnidipine 0.1

Cilnidipine 1

Cilnidipine 10

Table 3: Effect of Cilnidipine on HUVEC Migration
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Treatment Group Concentration (µM)
Wound Closure (%)
(at 24h)

Number of
Migrated Cells
(transwell assay)

Vehicle Control

(DMSO)
-

Cilnidipine 0.1

Cilnidipine 1

Cilnidipine 10

Experimental Protocols
Protocol 1: HUVEC Tube Formation Assay

This protocol is adapted from a validated high-content 2D angiogenesis assay.[2][3][6]

Materials:

Human Umbilical Vein Endothelial Cells (HUVECs)

Endothelial Cell Growth Medium (EGM-2)

Basement Membrane Extract (BME), such as Matrigel®

96-well plates

Cilnidipine (stock solution in DMSO)

Vehicle control (DMSO)

Positive and negative controls (e.g., Sunitinib, VEGF)

Calcein AM fluorescent dye

Fluorescence microscope with image analysis software

Procedure:
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Plate Coating: Thaw BME on ice. Coat the wells of a 96-well plate with 50-80 µL of BME per

well and incubate at 37°C for 30-60 minutes to allow for gelation.

Cell Seeding: Culture HUVECs in EGM-2 until they reach 70-90% confluency. Harvest the

cells and resuspend them in EGM-2 at a density of 1 x 10^5 to 1.5 x 10^5 cells/mL. Seed

100 µL of the cell suspension (1 x 10^4 to 1.5 x 10^4 cells) onto the surface of the BME gel

in each well.

Treatment: Prepare serial dilutions of Cilnidipine in EGM-2. After allowing the HUVECs to

attach for a short period (e.g., 30 minutes), carefully replace the medium with the medium

containing the desired concentrations of Cilnidipine, vehicle control, or other controls.

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4 to 24

hours. The optimal incubation time should be determined empirically, but tube formation is

often observed within 16 hours.

Visualization and Quantification:

After incubation, carefully remove the medium and wash the cells with PBS.

Stain the cells with Calcein AM (2 µg/mL) for 30 minutes at 37°C.

Capture images using a fluorescence microscope.

Quantify the tube formation by measuring the total tube length, number of junctions, and

number of branches using an appropriate image analysis software (e.g., ImageJ with the

Angiogenesis Analyzer plugin).

Protocol 2: HUVEC Proliferation Assay (MTT Assay)

Materials:

HUVECs

EGM-2

96-well plates
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Cilnidipine

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

DMSO

Procedure:

Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5 x 10^3 cells/well in 100 µL of

EGM-2 and allow them to adhere overnight.

Treatment: Replace the medium with fresh medium containing various concentrations of

Cilnidipine or controls.

Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for

another 4 hours.

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to

dissolve the formazan crystals.

Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is

expressed as a percentage of the vehicle-treated control.

Protocol 3: HUVEC Migration Assay (Wound Healing Assay)

Materials:

HUVECs

EGM-2

6-well plates

200 µL pipette tips

Procedure:
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Create Monolayer: Seed HUVECs in 6-well plates and grow them to 90-100% confluency.

Create Wound: Create a "scratch" or wound in the cell monolayer using a sterile 200 µL

pipette tip.

Wash and Treat: Wash the wells with PBS to remove detached cells. Add fresh medium

containing different concentrations of Cilnidipine or controls.

Image Acquisition: Capture images of the wound at 0 hours and after 24 hours of incubation.

Quantification: Measure the area of the wound at both time points using image analysis

software. The percentage of wound closure is calculated as: [(Area at 0h - Area at 24h) /

Area at 0h] x 100.
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Experimental Workflow for In Vitro Angiogenesis Assay
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Caption: A flowchart of the HUVEC tube formation assay.
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Putative Signaling Pathway of Cilnidipine in HUVECs
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Caption: Cilnidipine's potential impact on angiogenesis pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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